![molecular formula C13H21BN4O4 B3187256 (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1448461-87-7](/img/structure/B3187256.png)
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid
Overview
Description
The compound “(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with a molecular weight of 308.34 . It has a solid physical form and is stored at 4°C . The IUPAC name for this compound is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)12-15-8-10(9-16-12)11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.34 . It is a solid and is stored at 4°C .Scientific Research Applications
Synthesis of Polyamides
- Application : This compound is utilized in the synthesis of polyamides containing uracil and adenine as side groups. These polyamides are found to have molecular weights in the range of 1000-5000 and demonstrate solubility in water, indicating potential applications in material science and biochemistry (Hattori & Kinoshita, 1979).
Structural Characterization and Biological Evaluation
- Application : The tert-butyl piperazine derivative has been synthesized and characterized, including X-ray diffraction studies. This derivative was evaluated for its in vitro antibacterial and anthelmintic activity, showcasing its potential in medicinal chemistry (Sanjeevarayappa et al., 2015).
Derivative Synthesis in Organic Chemistry
- Application : Derivatives of (4-(5-amino-4-phenylpyrimidine)-2-yl) piperazine have been synthesized using carboxylic acid and 4-phenyl-2-(piperazin-1-yl) pyrimidin-5-amine. These derivatives have potential applications in organic synthesis and drug design (Yi Xue-jin, 2014).
Synthesis of Novel Dendritic Melamines
- Application : Starting from 4-amino-1-(tert-butoxycarbonyl)piperidine, novel dendritic melamines comprising piperidine motifs were synthesized. These compounds exhibit potential for applications in nanotechnology and materials science (Sacalis et al., 2019).
Chemical Structure Analysis
- Application : The compound has been used in studying the crystal structures of molecules, aiding in the understanding of molecular interactions and potential pharmaceutical applications (Anthal et al., 2018).
Synthesis of Antimicrobial Compounds
- Application : Research has focused on synthesizing new compounds with antimicrobial properties, indicating potential applications in developing new antibiotics and antimicrobial agents (Yurttaş et al., 2016).
Synthesis of Novel Peptide Isosteres
- Application : It has been used in synthesizing aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, indicating potential use in peptide synthesis and drug discovery (Groth & Meldal, 2001).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-5-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN4O4/c1-13(2,3)22-12(19)18-6-4-17(5-7-18)11-15-8-10(9-16-11)14(20)21/h8-9,20-21H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPIEOJGORRPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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